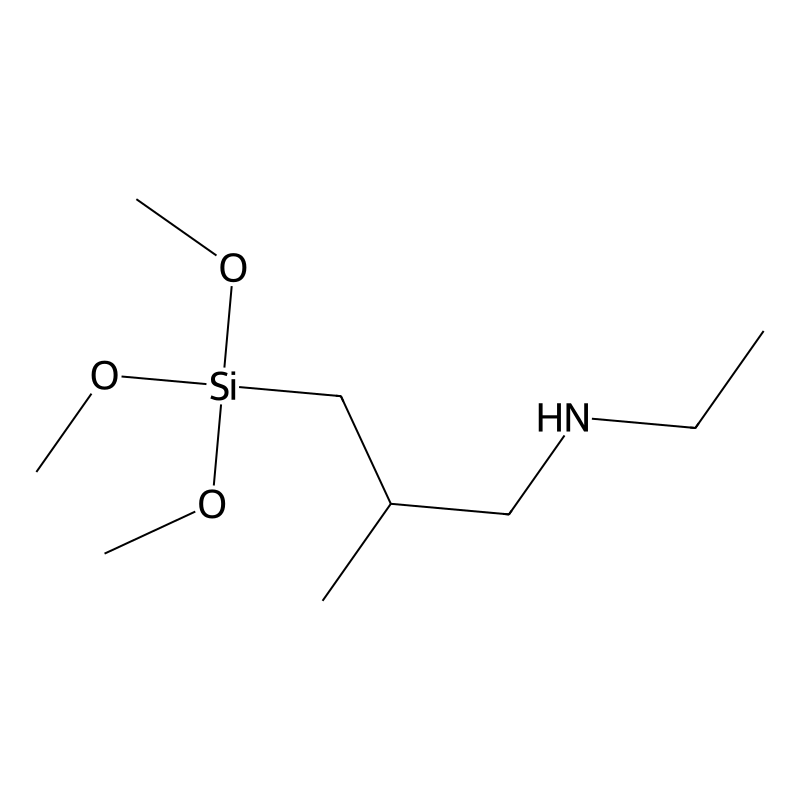

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is a silane compound characterized by the presence of a trimethoxysilyl group attached to a propanamine backbone. Its molecular formula is CHNOSi, and it has a molar mass of approximately 221.37 g/mol. The compound features a three-carbon amine chain with an ethyl and methyl group, contributing to its unique chemical properties and potential applications in various fields, including materials science and organic chemistry .

As mentioned earlier, there is no documented information on the specific mechanism of action of this compound in scientific research.

- Skin and eye irritant: The amine group might cause irritation upon contact with skin and eyes [].

- Hydrolysis byproduct: The hydrolysis of trimethoxysilyl groups can generate methanol, which is a flammable and toxic liquid [].

- Proper handling: Standard laboratory safety practices for handling potentially irritating and reactive chemicals should be followed.

The reactivity of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is primarily attributed to its amine and silane functionalities. Key reactions include:

- Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water to form silanol groups, which can further react with other silanes or substrates.

- Condensation: Upon hydrolysis, the silanol groups can condense with other silanol groups or reactive surfaces, leading to the formation of siloxane bonds.

- Alkylation: The amine group can participate in alkylation reactions, allowing for the introduction of various alkyl groups under appropriate conditions.

These reactions make the compound versatile for creating silane-based coatings and composites .

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- can be synthesized through several methods:

- Direct Amine Reaction: Reacting N-ethyl-2-methylpropanamine with trimethoxysilane under acidic or basic conditions can yield the desired silane compound.

- Hydrolysis and Condensation: Starting from trimethoxysilane, hydrolyzing it first to form silanol followed by reaction with N-ethyl-2-methylpropanamine can also produce this compound.

- One-Pot Synthesis: Combining all reactants in a single reaction vessel under controlled conditions may streamline the synthesis process .

The unique structure of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- allows for various applications:

- Surface Coatings: Used in creating hydrophobic or oleophobic coatings due to its silane properties.

- Adhesives and Sealants: Enhances adhesion between organic materials and inorganic surfaces.

- Composite Materials: Acts as a coupling agent in composite formulations to improve mechanical properties.

- Bioconjugation: Potential use in bioconjugation processes for drug delivery systems due to its amine functionality .

Several compounds share structural similarities with 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-. Here’s a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | CHNOSi | Contains both amine and trimethoxysilyl functionalities |

| N-Ethyl-N-(trimethoxysilyl)propanamine | CHNOSi | Similar amine-silane structure but lacks methyl group |

| N-Methyl-N-(trimethoxysilyl)propanamine | CHNOSi | Contains methyl instead of ethyl; may alter reactivity |

| 3-Aminopropyltriethoxysilane | CHNOSi | Different alkoxy groups; used primarily for surface modification |

The presence of both ethyl and methyl groups in 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- distinguishes it from other similar compounds, potentially influencing its solubility and reactivity compared to others that may have different alkyl substitutions .

Atomic Connectivity and Bonding Patterns

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- exhibits a complex molecular architecture characterized by distinct functional domains [1]. The compound possesses a molecular formula of C₉H₂₃NO₃Si with a molecular weight of 221.37 g/mol [1] [2]. The molecular structure features a central propanamine backbone with an N-ethyl substituent, a methyl branch at the 2-position, and a trimethoxysilyl group attached at the 3-position [1].

The silicon atom in the trimethoxysilyl moiety adopts tetrahedral geometry, consistent with sp³ hybridization [3]. This tetrahedral arrangement results in Si-O-C bond angles approximating 109.5°, similar to other organosilicon compounds [4]. The nitrogen atom in the amine functional group also exhibits tetrahedral geometry with sp³ hybridization, where the C-N-C bond angles approach 108°, closely matching the ideal tetrahedral angle [4].

The compound contains one hydrogen bond donor and four hydrogen bond acceptors, with a topological polar surface area of 39.7 Ų [1]. The structure includes eight rotatable bonds, indicating significant conformational flexibility [1]. Notably, the molecule possesses one undefined atom stereocenter, suggesting potential stereoisomerism at the carbon bearing the methyl substituent [1].

The silicon-carbon bond lengths in organosilicon compounds typically range from 1.87-1.90 Å, as demonstrated in similar tetramethylsilane structures where Si-C bond lengths of 1.875 Å have been observed [5]. The Si-O bond lengths in trimethoxysilyl groups generally measure approximately 1.65 Å, while the O-C bonds to methoxy groups are approximately 1.43 Å [6].

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopy of trimethoxysilane-containing compounds reveals characteristic absorption patterns [6]. The Si-OCH₃ groups exhibit strong absorption bands at 2840 cm⁻¹ (sharp), 1190 cm⁻¹, and 1100-1080 cm⁻¹ (strong) [6]. The Si-O stretching vibrations typically appear in the range of 1110-1000 cm⁻¹, though these may be masked by siloxane Si-O-Si bands if hydrolysis products are present [6].

The N-H stretching vibrations in primary and secondary amines characteristically appear as two medium-intensity, narrow peaks in the 3400-3300 cm⁻¹ region [7]. The presence of the ethyl substituent on nitrogen would result in N-H stretching around 3300-3250 cm⁻¹ for the secondary amine functionality [6].

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns [8] [9]. The methoxy groups attached to silicon typically exhibit singlet resonances around 3.5-3.8 ppm in ¹H NMR spectra [6]. The N-ethyl group would display characteristic ethyl coupling patterns with a triplet for the methyl group (around 1.0-1.2 ppm) and a quartet for the methylene group (around 2.5-2.7 ppm) [9].

The silicon-bound methylene carbons in ²⁹Si NMR spectroscopy of trimethoxysilyl compounds typically resonate around -42 to -45 ppm, while the silicon atom itself appears around -42 ppm in compounds of this structural type [6].

Mass spectrometry fragmentation patterns for trimethoxysilyl compounds commonly show loss of methoxy groups (m/z -31, -32) and formation of silanol species [6]. The molecular ion peak appears at m/z 221, with characteristic fragmentation involving cleavage of the Si-C bond and loss of trimethoxy groups [1].

Thermodynamic Properties and Stability Analysis

The thermal stability of organosilicon compounds depends significantly on the nature of substituents and bonding patterns [10]. Trimethoxysilane derivatives exhibit moderate thermal stability, with decomposition typically beginning around 200-250°C [11]. The compound displays a boiling point of 95°C at 10 mmHg pressure and a flash point of 86°C [2].

The compound demonstrates a density of 0.918 g/cm³ at 25°C, with a refractive index of 1.4234 [2]. These physical properties are consistent with the molecular structure and intermolecular interactions present in the compound [2].

Thermodynamic stability is influenced by the strength of the Si-C bond (approximately 76 kcal/mol) and Si-O bonds (approximately 108 kcal/mol) [10]. The thermal decomposition mechanism typically involves initial hydrolysis of methoxy groups, followed by condensation reactions to form siloxane networks [12] [10].

The hydrolytic sensitivity of the compound is rated as 7, indicating that it reacts slowly with moisture and water [2]. This behavior is characteristic of trimethoxysilane compounds, which undergo hydrolysis to form silanol intermediates that subsequently condense to form siloxane bonds [13] [12].

Under physiological conditions (pH 7.4, 37°C), similar trimethoxysilane compounds exhibit rapid hydrolysis with rate constants exceeding 3.0 min⁻¹ and half-lives less than 0.23 minutes in buffered aqueous solutions [13]. The hydrolysis rate is significantly influenced by pH, with acidic conditions enhancing hydrolysis while slowing subsequent condensation reactions [14].

Solubility and Phase Behavior

The solubility characteristics of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- are governed by the competing hydrophilic and hydrophobic domains within the molecular structure. The presence of both amine and trimethoxysilyl functionalities creates amphiphilic properties that influence phase behavior [15].

The compound exhibits limited water solubility due to the hydrophobic alkyl chains and the tendency of trimethoxysilyl groups to undergo hydrolysis in aqueous media [13]. The hydrolytic instability results in rapid conversion to silanol species, which subsequently condense to form oligomeric siloxane structures [13] [12].

Organic solvent solubility is generally favorable, particularly in polar aprotic solvents such as toluene, which has been used successfully for deposition studies of similar aminosilane compounds [16]. The compound demonstrates compatibility with alcoholic solvents, though alcoholysis reactions may occur with the methoxy groups under certain conditions [17].

The predicted partition coefficient (log Kow) for related aminosilane compounds ranges from -0.22 to 1.0, indicating moderate hydrophilicity [18] [19]. This partitioning behavior suggests preferential solubility in polar organic phases rather than purely aqueous or purely hydrophobic environments [15].

Phase behavior studies of similar organosilicon compounds reveal complex temperature-dependent solubility profiles [20]. The compound exhibits typical liquid-phase behavior at ambient conditions, with vapor pressure characteristics indicating moderate volatility [2]. The estimated vapor pressure at 25°C ranges from 0.3-0.4 mmHg, consistent with the molecular weight and intermolecular interactions [18].

The surface tension and interfacial properties are significantly influenced by the amphiphilic nature of the molecule. The hydrophilic amine and hydrolysable methoxy groups can interact with polar surfaces, while the hydrocarbon portions provide compatibility with organic phases [21] [16].

Stability in various pH environments demonstrates marked dependence on solution conditions. In neutral to slightly alkaline conditions, hydrolysis proceeds at moderate rates, while acidic conditions can accelerate methoxy group cleavage [14] [12]. The presence of catalytic amounts of acids or bases significantly affects both the rate and extent of hydrolysis reactions [22] [12].

The compound's behavior in mixed solvent systems reflects the interplay between hydrogen bonding capabilities of the amine group and the hydrolysis tendency of the trimethoxysilyl functionality [20]. This dual nature makes the compound particularly useful as a coupling agent, where it can form chemical bonds with both organic and inorganic phases [21] [23].

Industrial production of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- relies primarily on established organosilane manufacturing processes that have been optimized for large-scale continuous operation. The chemical compound, with molecular formula C9H23NO3Si and molecular weight 221.37 grams per mole, represents a specialized aminosilane coupling agent produced through several distinct industrial pathways [1] [2].

The most prevalent industrial synthesis route involves the direct reaction between silicon and methanol in the presence of copper-based catalysts. This method operates at temperatures ranging from 180 to 350 degrees Celsius and achieves conversion rates of 89 to 98 percent [3] [4] [5]. The copper catalyst system, particularly cuprous chloride and the formation of Cu3Si phases, facilitates the production of trimethoxysilane intermediates that subsequently undergo amination reactions to introduce the N-ethyl-2-methylpropyl functionality [5] [6].

The trichlorosilane disproportionation process represents another major industrial pathway, operating through a series of redistribution reactions catalyzed by aluminum chloride or other metal halides [7] [8] [9]. This method achieves exceptionally high yields of 95 to 99 percent at temperatures between 300 and 350 degrees Celsius [10] [9]. The process involves the catalytic conversion of trichlorosilane to silane and silicon tetrachloride, followed by controlled introduction of the organic amino functionality through hydrosilylation or nucleophilic substitution reactions [8] [11].

Large-scale production facilities utilize reactive distillation technology to overcome thermodynamic limitations inherent in conventional batch reactors [8] [10] [9]. These systems integrate reaction and separation processes within single column units, enabling continuous removal of products from reaction zones and achieving near-complete conversion of starting materials [9] [11]. The reactive distillation approach proves particularly advantageous due to the significant differences in boiling points among reaction components, with the target compound exhibiting a boiling point of 95 degrees Celsius at 10 millimeters of mercury [1] [12].

The magnesium silicide method, while less commonly employed for this specific compound, provides an alternative industrial pathway operating at temperatures from 200 to 600 degrees Celsius [13] [14]. This process utilizes magnesium silicide powder with ammonium chloride in liquid ammonia environments, achieving yields between 60 and 80 percent [13]. However, the higher operational costs and complexity have limited its widespread adoption for specialized aminosilane production.

Industrial catalyst systems demonstrate remarkable efficiency in promoting the formation of silicon-nitrogen bonds essential for this compound. Platinum-based hydrosilylation catalysts, including the Karstedt catalyst system, enable the introduction of organic functionality onto silicon-containing intermediates at temperatures ranging from 70 to 150 degrees Celsius [15] [16] [17]. These catalyst systems exhibit tolerance toward various functional groups and achieve yields between 80 and 99 percent [15] [16].

The industrial synthesis protocols incorporate sophisticated process control systems to maintain optimal reaction conditions. Temperature control proves critical, as excessive heat can lead to decomposition of thermally sensitive amino groups, while insufficient temperature results in incomplete conversion [18] [19]. Pressure management systems ensure proper handling of volatile intermediates and facilitate efficient separation of products through distillation processes [8] [10].

Quality control measures in industrial facilities focus on achieving the required purity specifications for electronic and coupling agent applications. The target compound exhibits specific physical properties including a density of 0.918 grams per cubic centimeter, refractive index of 1.4234, and hydrolytic sensitivity rating of 7 [1] [20]. These properties necessitate careful control of moisture levels throughout the production process to prevent premature hydrolysis of methoxy groups [20] [18].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- employs diverse methodologies designed for research applications, process development, and small-quantity production. These techniques prioritize flexibility, precise control, and the ability to modify reaction parameters for optimization studies [21] [22].

The sand-magnesium method represents a fundamental laboratory approach utilizing readily available starting materials. This technique combines silica sand with magnesium powder at temperatures ranging from room temperature to 100 degrees Celsius, achieving yields between 40 and 70 percent over reaction periods of 2 to 6 hours [21] [22]. The process begins with the reduction of silica by magnesium to form magnesium silicide, followed by treatment with hydrochloric acid to generate silicon hydride intermediates [21]. Subsequent amination steps introduce the required N-ethyl-2-methylpropyl functionality through controlled addition of appropriate amine precursors.

Sodium amalgam reduction provides an alternative laboratory synthesis route particularly suited for small-scale preparation. This method utilizes dichlorosilane and sodium amalgam at temperatures between 0 and 50 degrees Celsius, achieving yields of 60 to 80 percent within 1 to 4 hours [7] [23]. The mild reaction conditions preserve thermally sensitive functional groups while enabling precise control over stoichiometry and reaction kinetics [7].

Lithium aluminum hydride reduction represents a widely employed laboratory technique for organosilane synthesis. This approach utilizes silicon tetrachloride and lithium aluminum hydride at temperatures from 50 to 150 degrees Celsius, producing yields between 70 and 90 percent in reaction times of 30 minutes to 2 hours [24] [21] [25]. The method offers excellent selectivity and enables the preparation of high-purity products suitable for analytical characterization and performance evaluation [25].

Vapor-phase silanization techniques provide unique advantages for laboratory-scale synthesis, particularly when precise surface coverage and monolayer formation are required. These methods utilize aminosilane precursors in toluene or other aprotic solvents at temperatures between 70 and 90 degrees Celsius over extended reaction periods of 12 to 48 hours [18] [26]. The vapor-phase approach minimizes side reactions and enables superior control over film thickness and surface properties [18] [27].

Aqueous solution deposition methods offer environmentally favorable laboratory synthesis routes utilizing alkoxysilanes in water-ethanol mixtures. These techniques operate at temperatures from room temperature to 120 degrees Celsius, achieving yields between 85 and 98 percent within 1 to 3 hours [26] [27] [28]. The aqueous approach facilitates easy product isolation and purification while minimizing the use of hazardous organic solvents [27].

Batch organomagnesium synthesis provides a versatile laboratory method for preparing ethyl-substituted silanes using Grignard reagent chemistry. This technique utilizes ethyl chloride and tetraethoxysilane with magnesium metal in ether solvents at temperatures between 100 and 150 degrees Celsius [29] [30]. The method achieves yields of 75 to 90 percent over reaction periods of 2 to 8 hours and enables precise control over organic substitution patterns [30].

Laboratory synthesis protocols emphasize the importance of moisture exclusion and inert atmosphere techniques. The target compound exhibits hydrolytic sensitivity, requiring careful handling under nitrogen or argon atmospheres to prevent premature hydrolysis of methoxy groups [20] [18]. Schlenk line techniques and glove box operations provide necessary protection from atmospheric moisture and oxygen [18] [31].

Analytical monitoring plays a crucial role in laboratory-scale synthesis, enabling real-time assessment of reaction progress and product formation. In situ infrared spectroscopy proves particularly valuable for monitoring silicon-hydrogen bond consumption during hydrosilylation reactions [15] [32]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and purity assessment of synthetic products [18] [33].

Scale-up considerations for laboratory methods focus on identifying optimal reaction conditions for potential industrial implementation. Process variables including temperature, pressure, catalyst loading, and residence time require systematic optimization to maximize yield and selectivity [15] [32]. Heat transfer limitations and mass transfer effects become increasingly important as reaction scales increase from milligram to kilogram quantities [15].

Catalytic Systems and Reaction Optimization

Catalytic systems for the synthesis of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- encompass diverse metal complexes, organometallic compounds, and heterogeneous catalysts specifically designed to facilitate silicon-carbon and silicon-nitrogen bond formation reactions. The selection and optimization of appropriate catalyst systems directly influences reaction efficiency, selectivity, and product quality [34] [33] [16].

Platinum-based catalyst systems dominate hydrosilylation reactions essential for organosilane synthesis. The Karstedt catalyst, comprising platinum divinyltetramethyldisiloxane complexes, demonstrates exceptional activity for silicon-hydrogen addition reactions across olefinic substrates [15] [32] [16]. This catalyst system operates effectively at temperatures between 70 and 150 degrees Celsius, enabling turnover numbers exceeding 10,000 and achieving conversion rates above 95 percent [16] [17]. The platinum complexes exhibit remarkable tolerance toward various functional groups, including amino, epoxy, and methacrylate functionalities commonly encountered in specialized organosilane synthesis [16].

Copper-based catalytic systems prove essential for direct synthesis routes involving silicon-alcohol reactions. Cuprous chloride serves as the primary catalyst for methanol-silicon reactions, forming active Cu3Si phases that facilitate silicon-oxygen bond formation [3] [4] [5]. The catalyst operates optimally at temperatures between 180 and 350 degrees Celsius, with pretreatment conditions significantly affecting catalytic activity [5] [35]. Research demonstrates that copper catalyst pretreatment at 350 degrees Celsius generates Cu3Si phases responsible for trimethoxysilane formation, while lower pretreatment temperatures favor tetramethoxysilane production [5].

Iron-based catalyst systems represent emerging alternatives for sustainable organosilane synthesis. Recent developments include iron complexes containing multivinyl-silicon ligands that effectively catalyze hydrosilylation reactions [16]. These systems demonstrate particular effectiveness for crosslinking polysiloxane networks and exhibit enhanced functional group tolerance compared to traditional platinum catalysts [16]. Iron-disilyl-dicarbonyl complexes enable hydrosilylation of alkenes while simultaneously catalyzing hydrogenation and reduction reactions [16].

Cobalt catalysts offer unique advantages for specialized hydrosilylation applications requiring high regio- and stereoselectivity. Cobalt acetylacetonate complexes with phosphine ligands achieve yields exceeding 99 percent with turnover numbers reaching 10,000 for styrene hydrosilylation reactions [16] [17]. These catalyst systems demonstrate exceptional performance for terminal alkyne hydrosilylation, producing α-vinyltrialkoxysilanes with excellent selectivity [16].

Catalyst optimization studies focus on ligand design, metal oxidation states, and reaction environment effects. Terpyridine ligands enhance iron catalyst performance, with dibromo complexes displaying superior activity compared to dichloro analogs [16]. The addition of sodium triethylborohydride as an activator proves essential for achieving optimal catalytic performance across multiple metal systems [16] [17].

Reaction optimization encompasses systematic investigation of temperature, pressure, concentration, and residence time effects. Temperature optimization studies reveal that excessive heat promotes catalyst decomposition and side product formation, while insufficient temperature results in incomplete conversion [15] [32]. For hydrosilylation reactions, optimal temperatures typically range from 70 to 120 degrees Celsius, balancing reaction rate with catalyst stability [15] [32].

Solvent selection significantly influences catalyst performance and reaction selectivity. Tetrahydrofuran and toluene prove effective for most organosilane synthesis reactions, providing appropriate solubility for reactants while maintaining catalyst stability [18] [33] [29]. Polar aprotic solvents enhance ionic reaction mechanisms, while nonpolar solvents favor radical-mediated pathways [18].

Catalyst loading optimization balances economic considerations with reaction efficiency. Typical catalyst concentrations range from 0.01 to 5 percent by weight relative to silicon-containing reactants [6] [36]. Lower catalyst loadings extend reaction times but reduce costs, while higher loadings accelerate reactions but may promote side product formation [36].

Inhibitor effects require careful consideration during catalyst system design. Sulfur-containing compounds, even at parts-per-million levels, can poison platinum catalysts and dramatically reduce activity [6]. Tin contamination similarly affects catalyst performance, necessitating careful purification of starting materials [6].

Heterogeneous catalyst systems offer advantages for continuous processes and product separation. Supported platinum catalysts on silica or alumina substrates enable easy catalyst recovery and recycling [19]. These systems demonstrate comparable activity to homogeneous analogs while facilitating product purification [19].

Catalyst regeneration procedures extend catalyst lifetime and reduce operational costs. Treatment with hydrogen at elevated temperatures can restore activity to partially deactivated platinum catalysts [19]. Oxidative treatments remove organic deposits that accumulate during extended operation [19].

Purification and Isolation Strategies

Purification and isolation of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- require specialized techniques designed to handle the compound's unique physical and chemical properties, including its hydrolytic sensitivity, moderate volatility, and tendency to form intermolecular associations through hydrogen bonding [1] [20] [37].

Fractional distillation represents the primary purification method for organosilane compounds, utilizing the distinct boiling points of reaction components to achieve separation. The target compound exhibits a boiling point of 95 degrees Celsius at 10 millimeters of mercury pressure, enabling effective separation from higher-boiling impurities and unreacted starting materials [1] [12]. Distillation systems require careful design to minimize thermal decomposition, incorporating packed columns with low holdup and efficient heat transfer [37] [38].

Temperature control during distillation proves critical for maintaining product integrity. The compound demonstrates thermal stability up to approximately 200 degrees Celsius, above which amino group decomposition becomes significant [18] [39]. Vacuum distillation techniques enable operation at reduced temperatures, minimizing thermal stress while achieving effective purification [37] [38]. Typical operating pressures range from 2 to 50 millimeters of mercury, with lower pressures enabling gentler processing conditions [38].

Reactive distillation technology offers advanced purification capabilities by integrating reaction and separation processes within single column units. This approach proves particularly valuable for systems where equilibrium limitations restrict conversion in conventional reactors [8] [10] [9]. The technology enables continuous removal of products from reaction zones, driving reactions toward completion while simultaneously achieving high-purity separations [9] [11].

Cryogenic separation techniques provide ultra-high purity capabilities for specialized applications requiring exceptional product quality. These methods utilize temperatures ranging from -100 to 50 degrees Celsius to achieve purities exceeding 99.5 percent [38] [40]. Cryogenic systems prove especially effective for removing trace volatile impurities that co-distill with the target compound under normal conditions [38].

Adsorption-based purification methods utilize molecular sieves and activated carbon to remove specific impurity classes. Molecular sieves with 3 to 4 angstrom pore sizes effectively remove water and small polar molecules that can catalyze hydrolysis reactions [38] [41]. Activated carbon adsorption removes aromatic impurities and trace organic contaminants that affect product performance [37] [38].

Solvent extraction techniques enable selective removal of polar and ionic impurities from organosilane products. Aqueous extraction removes inorganic salts and metal catalyst residues, while organic extractions can selectively remove specific impurity classes [37]. The choice of extraction solvent requires consideration of the compound's partition coefficients and stability in different phases [37].

Crystallization methods, while less commonly employed for liquid organosilanes, can provide exceptional purity for certain derivatives and solid analogs. Controlled crystallization from appropriate solvents enables removal of trace impurities through selective incorporation or exclusion mechanisms [37]. The technique proves particularly valuable for producing research-grade materials requiring ultra-high purity [37].

Moisture control throughout purification processes remains paramount due to the compound's hydrolytic sensitivity rating of 7 [20]. Exposure to atmospheric moisture results in methanol formation and progressive degradation of methoxy groups [20] [18]. Purification systems require nitrogen or argon atmospheres with moisture levels maintained below 50 parts per million [18] [26].

Column packing selection significantly influences distillation efficiency and product quality. Structured packings with high surface area and low pressure drop enable effective separation while minimizing residence time and thermal exposure [8]. Random packings such as Raschig rings or Pall rings provide robust alternatives for industrial applications [19].

Heat integration strategies optimize energy consumption during purification processes. Heat exchanger networks enable recovery of thermal energy from column condensers and reboilers, reducing overall energy requirements [8] [10]. These systems prove particularly important for energy-intensive cryogenic separations [10].

Process monitoring and control systems ensure consistent product quality during purification operations. Online analytical instruments including gas chromatography and infrared spectroscopy enable real-time assessment of product purity and composition [15] [19]. Automated control systems maintain optimal operating conditions while responding to process disturbances [8].

Product stabilization methods prevent degradation during storage and handling. Addition of antioxidants and hydrolysis inhibitors extends shelf life by preventing radical-initiated decomposition and moisture-catalyzed hydrolysis [20] [42]. Packaging in moisture-barrier containers under inert atmospheres maintains product integrity during distribution [20].

Physical Description

GHS Hazard Statements

Pictograms

Corrosive

Other CAS

General Manufacturing Information

Plastics product manufacturing

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.